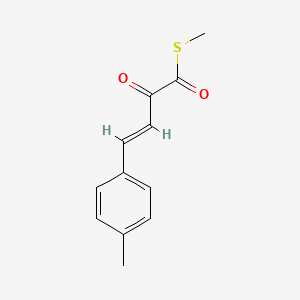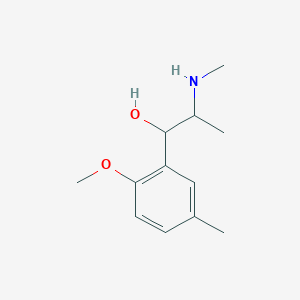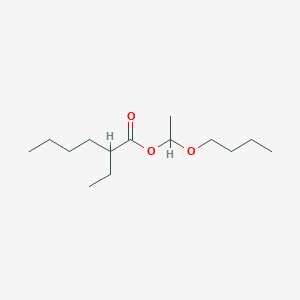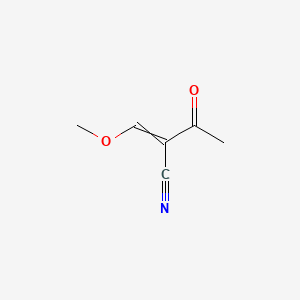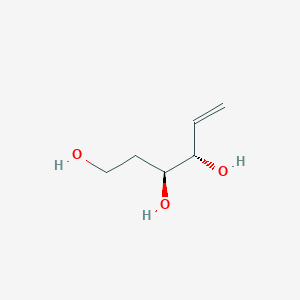![molecular formula C14H15IO3 B12521543 4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-methoxybenzaldehyde CAS No. 685136-04-3](/img/structure/B12521543.png)
4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-methoxybenzaldehyde is an organic compound with the molecular formula C14H15IO3. This compound is characterized by the presence of a cyclohexene ring, an iodine atom, and a methoxy group attached to a benzaldehyde core. It is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-methoxybenzaldehyde can be achieved through a multi-step process involving the following key steps:
Formation of the Cyclohexene Derivative: The cyclohexene ring can be synthesized through the hydrogenation of benzene derivatives or via Diels-Alder reactions.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Aldehyde Formation: The benzaldehyde core can be synthesized through formylation reactions, such as the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-methoxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: 4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-methoxybenzoic acid.
Reduction: 4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-methoxybenzyl alcohol.
Substitution: 4-[(Cyclohex-2-en-1-yl)oxy]-3-azido-5-methoxybenzaldehyde.
Scientific Research Applications
4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the iodine atom and the aldehyde group, which can form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-[(Cyclohex-2-en-1-yl)oxy]-3-methoxybenzaldehyde: Lacks the iodine atom, resulting in different reactivity and applications.
4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-hydroxybenzaldehyde: Contains a hydroxy group instead of a methoxy group, affecting its chemical properties and biological activity.
4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-methoxybenzoic acid:
Uniqueness
The presence of the iodine atom in 4-[(Cyclohex-2-en-1-yl)oxy]-3-iodo-5-methoxybenzaldehyde imparts unique reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
Properties
CAS No. |
685136-04-3 |
|---|---|
Molecular Formula |
C14H15IO3 |
Molecular Weight |
358.17 g/mol |
IUPAC Name |
4-cyclohex-2-en-1-yloxy-3-iodo-5-methoxybenzaldehyde |
InChI |
InChI=1S/C14H15IO3/c1-17-13-8-10(9-16)7-12(15)14(13)18-11-5-3-2-4-6-11/h3,5,7-9,11H,2,4,6H2,1H3 |
InChI Key |
FJMDFUFSPYIAGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)I)OC2CCCC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


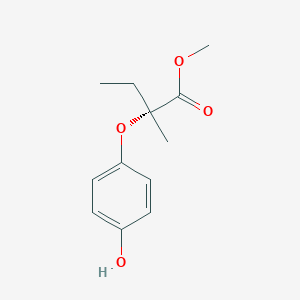
![8-[(Pyridin-2-yl)ethynyl]quinoline](/img/structure/B12521477.png)
![4-({4-[(4-Iodophenyl)ethynyl]phenyl}ethynyl)aniline](/img/structure/B12521479.png)

![1-Hexanone, 1-[5-[1-(1H-pyrrol-2-yl)hexyl]-1H-pyrrol-2-yl]-](/img/structure/B12521493.png)
![(R)-2-(1-Naphthyl)-8-diphenylphosphino-1-[(R)-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl]-1,2-dihydroquinoline](/img/structure/B12521498.png)
![4-{[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzamide](/img/structure/B12521505.png)

